2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt is a chemical compound known for its unique structure and properties It is derived from 2-Cyclohexyl-4,6-dinitrophenol, a compound characterized by the presence of nitro groups and a cyclohexyl ring
Vorbereitungsmethoden
The synthesis of 2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt typically involves the nitration of cyclohexylphenol followed by the formation of the dicyclohexylamine salt. The nitration process introduces nitro groups into the phenol ring, which is then reacted with dicyclohexylamine to form the salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrides and oxidizing agents. .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt involves its interaction with various molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and proteins, influencing biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt can be compared with other similar compounds such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
2,6-Dinitrophenol: Similar in structure but with different reactivity and applications.
Cyclohexylphenol derivatives: These compounds share the cyclohexyl ring but differ in the presence and position of nitro groups. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties
Eigenschaften
CAS-Nummer |
317-83-9 |
---|---|
Molekularformel |
C24H37N3O5 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;2-cyclohexyl-4,6-dinitrophenol |
InChI |
InChI=1S/C12H14N2O5.C12H23N/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,15H,1-5H2;11-13H,1-10H2 |
InChI-Schlüssel |
MZEVGJJYKJDFQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.